![molecular formula C22H21N5O2 B2997301 2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide CAS No. 894998-60-8](/img/structure/B2997301.png)
2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyrazolo[3,4-d]pyrimidine . It is part of a new set of small molecules that were designed and synthesized as novel CDK2 targeting compounds .
Synthesis Analysis
The synthesis of this compound was part of a research aimed at designing and synthesizing new pyrazolo[3,4-d]pyrimidine and its glycosyl amino derivatives . The research also involved the synthesis of thioxo-pyrazolo[4,3-e][1,2,4]triazolo [1,5-c]pyrimidine compounds and the thioglycoside derivatives .Molecular Structure Analysis
The molecular structure of this compound features the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds .Scientific Research Applications
Imaging Applications
A notable application of this compound class is in the development of selective radioligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This includes compounds like DPA-714, designed for in vivo imaging through the incorporation of a fluorine atom for labeling with fluorine-18. Such compounds are synthesized for high radiochemical purity and specific radioactivities, proving their utility in non-invasive imaging of biological targets in neuroinflammatory processes (Dollé et al., 2008).
Synthesis of Novel Derivatives
Research has been conducted on the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through cycloaddition, highlighting the compound's versatility as a precursor for generating diverse structural derivatives with potential biological activities (Rahmouni et al., 2014).
Antimicrobial and Antitumor Activity
Several studies have focused on the synthesis of new heterocycles incorporating the pyrazolo[3,4-d]pyrimidine moiety to evaluate their antimicrobial and antitumor activities. These compounds, through structural modifications, have shown potential as antimicrobial agents and against specific cancer cell lines, indicating their therapeutic potential in developing new treatments (Bondock et al., 2008).
Antitumor Evaluation
The synthesis and in vitro evaluation of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives against human breast adenocarcinoma cell lines have been reported. This research identifies compounds with moderate antitumor activity, offering insights into the development of new anticancer agents (El-Morsy et al., 2017).
Neuroinflammation Imaging
The synthesis and biological evaluation of novel pyrazolo[1,5-a]pyrimidines for their potential to bind the translocator protein 18 kDa (TSPO) have been studied. These compounds are designed for imaging neuroinflammatory processes through PET, indicating their application in diagnosing and monitoring neurological conditions (Damont et al., 2015).
Mechanism of Action
Future Directions
The compound showed potent dual activity against examined cell lines and CDK2 . It was selected for further investigations due to its significant alteration in cell cycle progression and apoptosis induction within HCT cells . This suggests that the compound and its derivatives could be further explored for their potential in cancer treatment.
properties
IUPAC Name |
2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-14-8-9-19(16(3)10-14)27-21-17(11-24-27)22(29)26(13-23-21)12-20(28)25-18-7-5-4-6-15(18)2/h4-11,13H,12H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIKAHRULDWRJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[2-(3-fluorophenyl)pyrimidin-4-yl]oxy}-N-pentylbenzamide](/img/structure/B2997218.png)
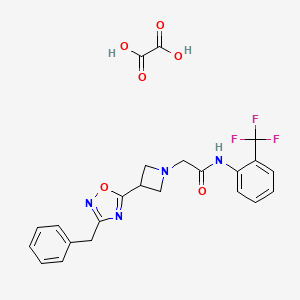

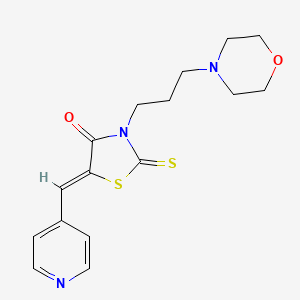
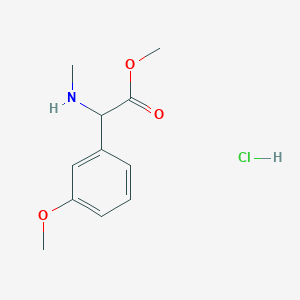
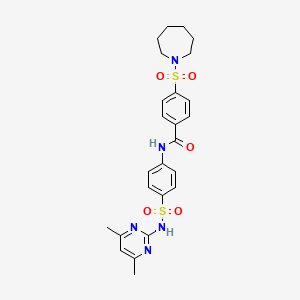
![1-(3,4-dimethoxyphenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2997229.png)
![2-Methyl-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2997230.png)
![N-(3,4-dimethoxyphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2997234.png)

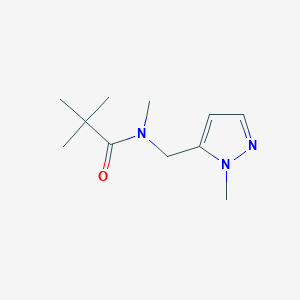
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-isopropyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2997238.png)
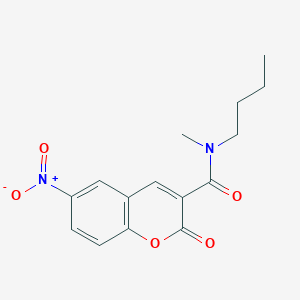
![3-[(2E)-2-(3,5-diimino-1-methylpyrazolidin-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B2997241.png)